3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester
Overview
Description
3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H17BClFO3 and its molecular weight is 286.53 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the boron atom in the compound transfers its attached organic group to a metal, such as palladium . This results in the formation of a new carbon-metal bond, enabling the subsequent formation of a carbon-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and the production of various organic compounds . The downstream effects include the synthesis of complex organic structures from simpler precursors .
Pharmacokinetics
They can undergo hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler ones . It’s also worth noting that the compound can participate in reactions like protodeboronation, leading to transformations such as formal anti-Markovnikov alkene hydromethylation .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Properties
IUPAC Name |
2-(3-chloro-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-9(16)7-6-8(15)11(10)17-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVJSXDOVBDXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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